Diphytanoylphosphatidylcholine

Electrophysiology Black Lipid Membrane Membrane Stability

Why choose DPhPC over DOPC, DPPC, or POPC? DPhPC remains fluid from -120°C to +120°C, eliminating gel-phase artifacts and ensuring membrane integrity at any experimental temperature. Its branched phytanoyl chains deliver 4-fold lower proton permeability than EPC, an area compressibility modulus of 222 mN/m, and superior electrical breakdown resistance – essential for reproducible single-channel recordings and DIB arrays. For applications where membrane stability directly determines data quality, DPhPC is the proven standard.

Molecular Formula C48H97NO8P+
Molecular Weight 847.3 g/mol
Cat. No. B1258105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphytanoylphosphatidylcholine
Synonyms1,2-diphytanoyl-sn-glycero-3-phosphocholine
1,2-diphytanoylphosphatidylcholine
1,2-diphytanyl-sn-glycero-3-phosphocholine
diphytanoyl lecithin
diphytanoylphosphatidylcholine
DPhPC cpd
DPhyPC
Molecular FormulaC48H97NO8P+
Molecular Weight847.3 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3/p+1/t40?,41?,42?,43?,44?,45?,46-/m1/s1
InChIKeyUKDDQGWMHWQMBI-SOFRWFQSSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphytanoylphosphatidylcholine (DPhPC) for Electrophysiology and Membrane Protein Studies: A Technical Baseline


1,2-Diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) is a synthetic, branched-chain phosphatidylcholine that serves as a benchmark lipid for forming highly stable artificial bilayer membranes [1]. Its core value lies in its unique molecular architecture: two methyl-branched phytanoyl (3,7,11,15-tetramethylhexadecanoyl) chains attached via ester linkages to a glycerol backbone [2]. This structure confers exceptional physical and chemical stability, making DPhPC the lipid of choice for demanding applications such as single-channel electrophysiology, membrane protein reconstitution, and the fabrication of robust droplet interface bilayers (DIBs) and black lipid membranes (BLMs) . Crucially, DPhPC bilayers exhibit no detectable gel-to-liquid crystalline phase transition from −120 °C to +120 °C, ensuring they remain in a consistently fluid state across all relevant experimental temperatures .

Why DPhPC Cannot Be Simply Substituted by Common Linear-Chain Phospholipids in Critical Applications


Substituting DPhPC with common linear-chain phospholipids like DOPC, DPPC, or POPC introduces significant and quantifiable performance risks. These alternative lipids lack the dense, branched architecture of DPhPC's phytanoyl chains, which fundamentally alters their biophysical behavior [1]. This manifests as reduced electrical stability (lower breakdown voltages), inferior mechanical robustness, and a tendency to undergo gel-phase transitions that compromise membrane fluidity and experimental reproducibility [2]. Even structurally similar ether-linked analogs, such as DOPhPC, exhibit different mechanical and electrostatic properties that can dramatically alter the function of reconstituted membrane proteins [3]. The following quantitative evidence establishes the specific, data-backed advantages of DPhPC over these comparators.

Quantitative Differentiation of Diphytanoylphosphatidylcholine (DPhPC) Against Key Comparators: A Data-Driven Evidence Guide


Electrical Stability: DPhPC vs. Palmitoyl-Oleoyl (PO) Lipids in Black Lipid Membranes

Direct head-to-head comparison of breakdown voltage in black lipid membranes (BLMs). DPhPC-based membranes require a significantly higher voltage to induce electrical breakdown compared to membranes composed of palmitoyl-oleoyl (PO) lipids [1]. This demonstrates DPhPC's superior ability to withstand electrical stress, a critical factor for electrophysiology experiments.

Electrophysiology Black Lipid Membrane Membrane Stability

Mechanical Nanostability: DPhPC vs. Linear-Chain Phospholipids (DPPC, DHPC) by AFM

Atomic force microscopy (AFM) was used to directly measure the force required to puncture supported planar bilayers. The average breakdown force (Fb) for DPhPC bilayers was found to be vastly superior to that of a common linear-chain ester lipid, DPPC, and its ether analog, DPhoPC [1]. This indicates exceptional mechanical resilience.

Atomic Force Microscopy Supported Lipid Bilayer Nanomechanics

Membrane Elasticity: DPhPC vs. DOPC Bilayers

A comparative study using micropipette aspiration on giant unilamellar vesicles (GUVs) quantified the area compressibility modulus (KA), a measure of membrane stiffness. DPhPC bilayers were found to be slightly stiffer than those formed from the common fluid-phase lipid DOPC [1]. This quantifiable difference in mechanical properties influences processes like vesicle fusion and protein insertion.

Membrane Biophysics Elastic Modulus Lipid Bilayer Mechanics

Proton Permeability: DPhPC vs. Egg Yolk Phosphatidylcholine (EPC)

The intrinsic permeability of lipid bilayers to small ions like protons is a fundamental property. Direct comparison shows that the proton permeation rate across DPhPC membranes is significantly lower than that across membranes made from a standard straight-chained lipid, EPC [1]. This enhanced barrier function is attributed to the restricted motion of DPhPC's branched chains.

Membrane Permeability Proton Transport Lipid Bilayer Barrier Function

Differential Electrostatics: DPhPC vs. its Ether Analog DOPhPC

A direct comparison of DPhPC with its ether-linked analog, DOPhPC, at the air-water interface reveals quantifiable differences in electrostatic properties. DPhPC generates an interfacial dipole potential that is approximately double that of DOPhPC at a bilayer-equivalent packing density [1]. This difference is critical for applications sensitive to local electric fields.

Lipid Monolayers Dipole Potential Surface Chemistry

Optimal Scientific and Industrial Applications for Diphytanoylphosphatidylcholine (DPhPC)


High-Fidelity Single-Channel Electrophysiology and Ion Channel Reconstitution

DPhPC is the industry-standard lipid for forming the robust, low-noise planar lipid bilayers required for single-channel recordings. Its quantifiably high electrical breakdown voltage [Section 3, Evidence Item 1] and 4-fold lower proton permeability compared to EPC [Section 3, Evidence Item 4] ensure a stable, high-resistance membrane with minimal background leakage. This provides an optimal, low-noise environment for accurately measuring the unitary conductance and gating kinetics of reconstituted ion channels, such as the 637 pS pore formed by Bacillus cereus hemolysin II [1].

Fabrication of Robust Droplet Interface Bilayers (DIBs) for Biosensing and High-Throughput Screening

The exceptional mechanical and electrical stability of DPhPC bilayers is essential for the reliable construction of DIB arrays in microfluidic devices. Its high area compressibility modulus (KA = 222 mN/m) [Section 3, Evidence Item 3] and resistance to electrical breakdown underpin the long-term stability of these membranes. This durability is crucial for performing parallel capacitance-based measurements and for creating stable asymmetric bilayers with ether analogs like DOPhPC, where leaflet asymmetry can be maintained for at least 18 hours with a stable |137 mV| potential [2].

Studies Requiring Consistent Membrane Fluidity Across a Wide Temperature Range

DPhPC is uniquely suited for experiments where temperature is a variable, as it does not undergo a gel-to-liquid crystalline phase transition between −120 °C and +120 °C [Section 1, REFFS-4]. This ensures that the membrane remains in a uniform fluid state, eliminating artifacts caused by phase separation or changes in lipid packing. This property is invaluable for temperature-dependent studies of membrane protein function, where changes in activity can be confidently attributed to the protein itself rather than to the physical state of the surrounding lipid matrix .

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